molecular formula C18H20N2O4S B4235684 ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate

ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate

Cat. No.: B4235684
M. Wt: 360.4 g/mol
InChI Key: UGOZUZMQSFLDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is a complex organic compound that features a quinoline ring system

Preparation Methods

The synthesis of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with ethyl carbamate under suitable conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl group can interact with enzymes, inhibiting their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, it also features a quinoline ring but has different substituents and a distinct mechanism of action.

    Quinoline-3-carboxylate: Another quinoline derivative with applications in medicinal chemistry.

    Sulfonylureas: These compounds contain a sulfonyl group and are used as antidiabetic agents. The uniqueness of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-9-11-16(12-10-15)25(22,23)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZUZMQSFLDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.